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Compound of Interest

Compound Name: Phenetole

Cat. No.: B1680304

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of
phenetole, a key aromatic ether. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for
compound identification, structural elucidation, and quality control in research and drug
development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of
phenetole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Phenetole
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.22 m 2H Ar-H (ortho)
6.90 m 2H Ar-H (meta)
6.80 m 1H Ar-H (para)
3.96 q 2H -O-CH2-CHs
1.37 t 3H -O-CH2-CHs

Solvent: CDCls, Instrument Frequency: 90 MHz[1][2]

Table 2: 13C NMR Spectroscopic Data for Phenetole

Chemical Shift (6) ppm

Assignment

159.1 Ar-C (ipso, attached to -OCH2CHs3)
129.4 Ar-C (meta)

120.7 Ar-C (para)

114.6 Ar-C (ortho)

63.3 -O-CH2-CHs

14.8 -O-CHz2-CHs

Solvent: CDCls, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Phenetole
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
3000-2850 Medium Aliphatic C-H Stretch
1600-1585 Medium Aromatic C=C Stretch (in-ring)
1500-1400 Medium Aromatic C=C Stretch (in-ring)
~1240 Strong Aryl-O Stretch (asymmetric)
~1040 Strong Alkyl-O Stretch (symmetric)
900.675 Strong Aromatic C-H Bend (out-of-

plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for Phenetole

miz Relative Intensity (%) Assighment

122 35.0 [M]* (Molecular lon)

o4 100.0 [M - CzH4]* (Base Peak, via
McLafferty rearrangement)

77 9.4 [CeHs]* (Phenyl cation)

66 17.4 [CsHe]*

65 10.7 [CsHs]*

39 12.6 [CsHs]*+

lonization: Electron lonization (El) at 70 eV][3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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NMR Spectroscopy (*H and **C)

Objective: To obtain high-resolution *H and 13C NMR spectra of phenetole for structural
elucidation.

Materials:

Phenetole (liquid)

Deuterated chloroform (CDCls) with tetramethylsilane (TMS) as an internal standard (0.03%

v/v)

NMR tube (5 mm diameter)

Pipettes

Instrumentation:

» Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 90 MHz or higher)
Procedure:

e Sample Preparation:

o In a clean, dry vial, prepare a solution of approximately 5-10 mg of phenetole in 0.6-0.7
mL of CDCIs containing TMS.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.

» 'H NMR Acquisition:
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o Set the spectral width to approximately 15 ppm.
o Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
o Typically, 8-16 scans are sufficient.

o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform.

o Phase the spectrum and reference the TMS peak to 0.00 ppm.

o Integrate the signals and determine the chemical shifts and coupling constants.

e 13C NMR Acquisition:
o Switch the spectrometer to the 3C nucleus frequency.
o Set the spectral width to approximately 200-220 ppm.
o Use a proton-decoupled pulse sequence to simplify the spectrum.

o Alarger number of scans (e.g., 128 or more) will be required due to the low natural
abundance of 13C.

o Process the FID, phase the spectrum, and reference the solvent peak (CDCls at 77.16
ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in phenetole by their characteristic
vibrational frequencies.

Materials:
e Phenetole (liquid)
o Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

e Dropper

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1680304?utm_src=pdf-body
https://www.benchchem.com/product/b1680304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Instrumentation:
e Fourier Transform Infrared (FTIR) Spectrometer
Procedure (Thin Film Method):
e Sample Preparation:
o Place one or two drops of liquid phenetole onto the surface of a clean, dry salt plate.

o Place a second salt plate on top and gently press to create a thin liquid film between the
plates.

o Data Acquisition:

[¢]

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

[¢]

Acquire a background spectrum of the empty spectrometer.

[e]

Acquire the sample spectrum over a range of 4000-400 cm~1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis:
o The background spectrum is automatically subtracted from the sample spectrum.
o Identify and label the major absorption peaks in the spectrum.

o Correlate the observed absorption frequencies with known functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of phenetole and to analyze its fragmentation
pattern for structural confirmation.

Materials:

o Phenetole
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e Asuitable solvent (e.g., methanol or dichloromethane) for sample introduction if using a
direct infusion method.

Instrumentation:

e Mass Spectrometer with an Electron lonization (El) source (e.g., a Gas Chromatography-
Mass Spectrometry (GC-MS) system).

Procedure (GC-MS):
e Sample Preparation:

o Prepare a dilute solution of phenetole (e.g., 1 mg/mL) in a volatile solvent compatible with
the GC system.

o GC Separation:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The sample is vaporized and separated on a capillary column (e.g., a non-polar column
like DB-5).

o Atypical temperature program might start at 50°C, hold for 1 minute, and then ramp to
250°C at 10°C/min.

e MS Detection:

o As phenetole elutes from the GC column, it enters the ion source of the mass
spectrometer.

o The molecules are bombarded with a beam of electrons (typically at 70 eV) to cause
ionization and fragmentation.

o The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

o A mass spectrum is recorded, plotting the relative abundance of each ion versus its m/z
value.
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o Data Analysis:
o ldentify the molecular ion peak ([M]*) to determine the molecular weight.
o Identify the base peak (the most intense peak in the spectrum).

o Analyze the fragmentation pattern to identify characteristic fragment ions and confirm the
structure of the molecule. Aromatic ethers like phenetole often undergo a McLafferty

rearrangement, leading to a prominent peak at m/z 94.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like phenetole.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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